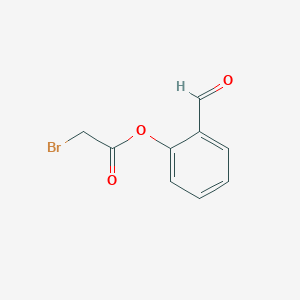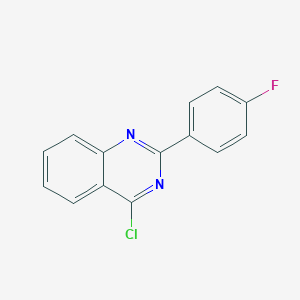
三乙基(三氟甲基)硅烷
概述
描述
Triethyl(trifluoromethyl)silane is an organosilicon compound with the molecular formula (C2H5)3SiCF3. The trifluoromethyl group can significantly influence the properties of organic molecules, making them more applicable as pharmaceuticals, agrochemicals, or building blocks for organic materials .
科学研究应用
Triethyl(trifluoromethyl)silane has a wide range of applications in scientific research:
作用机制
Target of Action
Triethyl(trifluoromethyl)silane primarily targets aryl iodides and is used in trialkylsilylation reactions . It is also used for the deposition of perfluoro-methyl silica films .
Mode of Action
The mode of action of Triethyl(trifluoromethyl)silane involves the generation of a highly reactive trifluoromethide intermediate. This intermediate attacks the carbonyl to generate an alkoxide anion. The alkoxide is then silylated by the reagent to give the overall addition product .
Biochemical Pathways
Triethyl(trifluoromethyl)silane affects the biochemical pathways involved in the trifluoromethylation of aryl iodides and trialkylsilylation reactions . The trifluoromethyl group can dramatically influence the properties of organic molecules, thereby increasing their applicability as pharmaceuticals, agrochemicals, or building blocks for organic materials .
Pharmacokinetics
It is known that the compound is a liquid at room temperature with a density of 098 g/mL at 25 °C (lit) . It has a boiling point of 56-57 °C/60 mmHg (lit.) . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in biological systems.
Result of Action
The result of the action of Triethyl(trifluoromethyl)silane is the formation of trifluoromethylated compounds. The trifluoromethyl group can dramatically influence the properties of organic molecules, thereby increasing their applicability as pharmaceuticals, agrochemicals, or building blocks for organic materials .
Action Environment
The action of Triethyl(trifluoromethyl)silane can be influenced by environmental factors. It is sensitive to moisture and can form a flammable/explosive vapor-air mixture . Therefore, it should be stored under inert gas in a well-ventilated place and kept cool .
准备方法
Synthetic Routes and Reaction Conditions
Triethyl(trifluoromethyl)silane can be synthesized through the reaction of trifluoromethane with chlorotriethylsilane in the presence of a phosphorus (III) reagent that serves as a halogen acceptor . The reaction typically proceeds under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of triethyl(trifluoromethyl)silane involves similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize yield and purity .
化学反应分析
Types of Reactions
Triethyl(trifluoromethyl)silane undergoes various types of chemical reactions, including:
Trifluoromethylation Reactions: It is used as a trifluoromethylating agent in the presence of metal salts, reacting with aldehydes and ketones to form trimethylsilyl ethers.
Hydrolysis: The compound can be hydrolyzed to produce trifluoromethyl methanols.
Substitution Reactions: It can participate in substitution reactions where the trifluoromethyl group is introduced into aromatic compounds.
Common Reagents and Conditions
Common reagents used in reactions with triethyl(trifluoromethyl)silane include metal salts such as tetrabutylammonium fluoride and simple alkoxides like potassium tert-butoxide . These reactions often require specific conditions, such as the presence of a solvent and controlled temperatures, to proceed efficiently.
Major Products Formed
The major products formed from reactions involving triethyl(trifluoromethyl)silane include trifluoromethylated organic compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
相似化合物的比较
Similar Compounds
Trimethyl(trifluoromethyl)silane:
Trifluoromethyltrimethylsilane: Another trifluoromethylating agent with similar applications in organic synthesis.
Uniqueness
Triethyl(trifluoromethyl)silane is unique due to its higher boiling point compared to trimethyl(trifluoromethyl)silane, allowing reactions to be conducted at higher temperatures . This property makes it more versatile in certain synthetic applications where higher reaction temperatures are required .
属性
IUPAC Name |
triethyl(trifluoromethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15F3Si/c1-4-11(5-2,6-3)7(8,9)10/h4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHSKFONQCREGOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15F3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60400825 | |
| Record name | Triethyl(trifluoromethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60400825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120120-26-5 | |
| Record name | Triethyl(trifluoromethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60400825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triethyl(trifluoromethyl)silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Triethyl(trifluoromethyl)silane (TESCF3) in palladium-catalyzed fluorination of cyclic vinyl triflates?
A1: TESCF3 acts as an additive in this reaction and plays a crucial role in improving regioselectivity. The research demonstrated that the addition of TESCF3 significantly enhanced the selectivity towards the desired fluorinated product. [] While the exact mechanism of action is not fully elucidated in the paper, the authors suggest that TESCF3 might influence the reaction pathway by interacting with either the palladium catalyst or the reaction intermediates, leading to a more controlled and selective fluorination process.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-(Acetyloxy)-3-[4-(acetyloxy)phenyl]-4-oxo-4H-chromen-7-yl acetate](/img/structure/B54355.png)




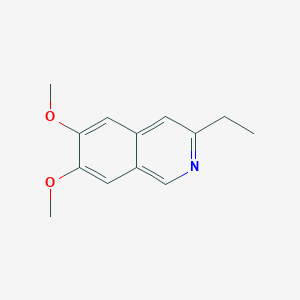


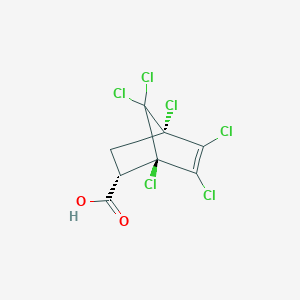
![1-(p-Tolyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B54376.png)
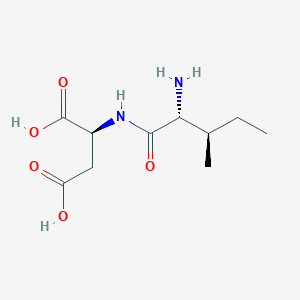
![2,3,5,6-Tetrabromothieno[3,2-b]thiophene](/img/structure/B54379.png)
